molecular formula C6H8N2O2 B1209516 2-(1-methyl-1H-imidazol-4-yl)acetic acid CAS No. 2625-49-2

2-(1-methyl-1H-imidazol-4-yl)acetic acid

Cat. No.: B1209516
CAS No.: 2625-49-2
M. Wt: 140.14 g/mol
InChI Key: ZHCKPJGJQOPTLB-UHFFFAOYSA-N
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Description

Methylimidazoleacetic acid, also known as 1-methylimidazole-4-acetate or miaa, belongs to the class of organic compounds known as imidazolyl carboxylic acids and derivatives. These are organic compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an imidazole ring. Methylimidazoleacetic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Methylimidazoleacetic acid has been found in human brain tissue, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Methylimidazoleacetic acid can be biosynthesized from methylimidazole acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In humans, methylimidazoleacetic acid is involved in the histidine metabolism pathway. Methylimidazoleacetic acid is also involved in the metabolic disorder called the histidinemia pathway.
1-methyl-4-imidazoleacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens has been replaced by a 1-methyl-1H-imidazol-4-yl group. It has a role as a metabolite and a GABA agonist. It is a member of imidazoles and a monocarboxylic acid. It derives from an acetic acid. It is a conjugate acid of a 1-methyl-4-imidazoleacetate.

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis Techniques : Research has explored the synthesis of various compounds using 2-(1-methyl-1H-imidazol-4-yl)acetic acid or related compounds. For example, Banerjee et al. (2013) synthesized bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) through ethylation of imidazole-4-acetate methyl ester, demonstrating a method to create complex copper compounds (Banerjee et al., 2013).
  • Structural Characterization : Gan et al. (2011) investigated the coordination modes and chain structures of polymeric and cyclotetrameric tin 2-(1H-imidazol-1-yl)acetates, revealing diverse structural possibilities with 2-(1H-imidazol-1-yl)acetate derivatives (Gan & Tang, 2011).

Catalysis and Chemical Reactions

  • Organocatalysis : Imidazol-1-yl-acetic acid has been identified as an efficient and recyclable catalyst for synthesizing 1,8-dioxooctahydroxanthenes, as demonstrated by Nazari et al. (2014). This highlights its potential as a green and sustainable catalyst in organic synthesis (Nazari et al., 2014).
  • Transesterification/Acylation Reactions : N-heterocyclic carbenes, including imidazol-2-ylidenes, have been used as catalysts in transesterification between esters and alcohols, as found by Grasa et al. (2002). This indicates the utility of imidazole-based compounds in facilitating important chemical reactions (Grasa et al., 2002).

Fluorescence and Sensing Applications

  • Fluorescent Compound Synthesis : Imidazole derivatives have been synthesized for fluorescence applications. Li Rui-j (2013) developed a compound that selectively quenches the fluorescence of Co2+, suggesting a potential use in chemical sensing (Li Rui-j, 2013).

Bioorganic Chemistry

  • Antagonist Development : Yanagisawa et al. (1996) synthesized a series of imidazole-5-carboxylic acids with various substituents, which were evaluated for their antagonistic activities to the angiotensin II receptor. This demonstrates the potential of imidazole derivatives in medicinal chemistry (Yanagisawa et al., 1996).

Miscellaneous Applications

  • Supramolecular Assembly : Research by Cheruzel et al. (2005) on the self-assembly of imidazole derivatives with boric acid showcased unique hydrogen bonding interactions, highlighting potential applications in material science (Cheruzel et al., 2005).

Safety and Hazards

The safety and hazards associated with 2-(1-Methyl-1H-imidazol-4-yl)acetic acid include potential eye damage and skin irritation . It may also cause respiratory irritation .

Future Directions

The future directions for research into 2-(1-Methyl-1H-imidazol-4-yl)acetic acid could involve further exploration of its potential therapeutic uses . It could also involve the development of new synthetic routes for imidazole and their derived products .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, are known to interact with a broad range of biological targets . These targets often include enzymes, receptors, and other proteins involved in various biochemical pathways .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .

Pharmacokinetics

It’s worth noting that the incorporation of deuterium into drug molecules, as in the case of 2-(1-methyl-1h-imidazol-4-yl)acetic acid-d3, can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s also important to note that the safety measures should be followed while handling this compound due to its potential toxicity .

Properties

IUPAC Name

2-(1-methylimidazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCKPJGJQOPTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35454-39-8 (hydrochloride)
Record name Methylimidazoleacetic acid
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DSSTOX Substance ID

DTXSID30180884
Record name Methylimidazoleacetic acid
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylimidazoleacetic acid
Source Human Metabolome Database (HMDB)
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Solubility

Solubility: Approx 10 mg/L in PBS /phosphate-buffered saline/ (pH 7.2); appeoxmately 10 mg/mL in DMSO; Approximately 2 mg/mL in ethanol, DMF /Methylimidazoleacetic acid, monohydrochloride/
Record name Methylimidazoleacetic acid
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Color/Form

Crystalline solid

CAS No.

2625-49-2
Record name 1-Methylimidazoleacetic acid
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Record name Methylimidazoleacetic acid
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Record name 2625-49-2
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Record name Methylimidazoleacetic acid
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Record name N-METHYLIMIDAZOLEACETIC ACID
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Record name Methylimidazoleacetic acid
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Record name Methylimidazoleacetic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary metabolic pathway for histamine in the mammalian brain?

A1: In the mammalian brain, histamine is primarily metabolized via methylation by histamine methyltransferase (HMT). This leads to the formation of tele-methylhistamine (t-MH), which is then oxidized to tele-methylimidazoleacetic acid (t-MIAA). [ [] [] []]

Q2: Can histamine be metabolized through an alternative pathway in the brain?

A2: Yes, while methylation is the dominant pathway, research suggests that histamine can also be directly oxidized to imidazoleacetic acid (IAA) in the brain. This alternative pathway appears to be enhanced when HMT activity is inhibited. [ [] [] ]

Q3: What is the significance of the alternative histamine metabolic pathway in the brain?

A3: The formation of IAA through the alternative pathway is significant because IAA acts as a potent GABAA agonist and GABAC antagonist. This suggests a potential interaction between the histaminergic and GABAergic systems in the brain. [ [] ]

Q4: Does the administration of S-adenosyl-L-methionine (SAM) influence histamine metabolism in the brain?

A4: Studies show that administering SAM to mice leads to a decrease in the rate of histamine catabolism to t-MH in the brain, despite elevated SAM levels. [ [] ]

Q5: Does the presence of a portocaval shunt affect histamine metabolism?

A5: Yes, rats with portocaval anastomosis (PCA), a model for hepatic encephalopathy, exhibit elevated brain histamine levels. This is accompanied by increased t-MeHA concentration in the brain and increased urinary excretion of t-MeImAA, indicating enhanced histamine catabolism. [ []]

Q6: How do the levels of histamine metabolites in cerebrospinal fluid (CSF) change with age?

A6: Studies show that levels of t-MH and t-MIAA are significantly higher in the CSF of older, healthy individuals compared to younger individuals. This finding contrasts with other neurotransmitters, where metabolite levels typically decrease with age. [ []]

Q7: Can urinary methylimidazoleacetic acid levels be used to diagnose mastocytosis?

A7: Yes, measuring urinary levels of histamine metabolites, including methylimidazoleacetic acid, is a more sensitive and specific diagnostic tool for mastocytosis than measuring histamine levels alone. [ [] ]

Q8: Is there a relationship between serum tryptase levels and histamine turnover in mastocytosis patients?

A8: Studies show a correlation between elevated serum tryptase levels, measured using B12 and G5 antibody-based assays, and increased histamine turnover (estimated via urinary methylimidazoleacetic acid excretion) in mastocytosis patients. [ [] ]

Q9: Are there other conditions where methylimidazoleacetic acid measurement might be clinically relevant?

A9: Research suggests that in patients with hepatic encephalopathy who have abnormal plasma l-histidine levels, measuring urinary t-MeImAA might offer insights into brain histaminergic activity. [ [] ]

Q10: Can methylimidazoleacetic acid levels in cerebrospinal fluid be used as a marker for brain function?

A10: Studies in rhesus monkeys have shown a significant concentration gradient of t-MH and t-MIAA between cisternal and lumbar CSF. The steepness of this gradient suggests that lumbar CSF t-MH and t-MIAA levels could be useful markers of brain histaminergic metabolism. [ [] ]

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